REACTION_SMILES
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[C:27](=[O:28])([O-:29])[O-:30].[CH3:1][c:2]1[cH:3][c:4]([S:8][CH2:9][CH2:10][C:11](=[O:12])[OH:13])[cH:5][cH:6][cH:7]1.[F:14][C:15]([F:16])([F:17])[C:18]([O:19][C:20](=[O:21])[C:22]([F:23])([F:24])[F:25])=[O:26].[Na+:31].[Na+:32].[OH:33][C:34]([C:35]([F:36])([F:37])[F:38])=[O:39]>>[CH3:1][c:2]1[cH:3][c:4]2[c:5]([cH:6][cH:7]1)[C:11](=[O:13])[CH2:10][CH2:9][S:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(SCCC(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cc1ccc2c(c1)SCCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |